5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMYPIPNQMIVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride typically involves the reaction of p-tolylamine with glycidol to form an intermediate, which is then reacted with formaldehyde and ammonium chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has been identified as having significant antimicrobial activity. It belongs to the oxazolidinone class, which is known for its effectiveness against a variety of pathogens, including those resistant to conventional antibiotics. Research indicates that derivatives of oxazolidinones can inhibit the growth of Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Mechanism of Action
The mechanism involves binding to the bacterial ribosome, specifically the 50S subunit, inhibiting protein synthesis. This unique action makes it a valuable candidate for developing new antibiotics, especially in light of rising antibiotic resistance .
Case Study: Synthesis and Efficacy Testing
In a study published in Antimicrobial Agents and Chemotherapy, researchers synthesized several oxazolidinone derivatives, including 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride. These compounds were tested against various strains of bacteria, demonstrating potent activity with Minimum Inhibitory Concentrations (MICs) significantly lower than existing treatments .
Neurological Applications
Monoamine Oxidase Inhibition
Another potential application of this compound lies in its ability to inhibit monoamine oxidase (MAO), particularly MAO-B. This property suggests its usefulness in treating neurological disorders such as Parkinson’s disease, where MAO inhibitors are commonly employed to enhance dopaminergic activity .
Research Findings
Studies have shown that this compound can effectively increase dopamine levels in animal models, indicating promise for therapeutic use in neurodegenerative conditions .
Material Science
Polymer Synthesis
In addition to its biological applications, this compound is being explored for its potential in material science. Its unique chemical structure allows it to act as a building block for synthesizing novel polymers with desirable properties. Research has indicated that oxazolidinone derivatives can be incorporated into polymer matrices to enhance mechanical strength and thermal stability .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against MRSA and VRE |
| Inhibitor of monoamine oxidase | Potential treatment for Parkinson's disease | |
| Material Science | Polymer synthesis | Enhances mechanical properties of polymer matrices |
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride with structurally related oxazolidinone derivatives, focusing on substituents, molecular properties, and inferred pharmacological relevance:
Key Structural and Functional Insights:
Aryl Substituent Effects: Electron-Donating Groups (e.g., methyl, methoxy): The p-tolyl and 4-methoxyphenyl analogs () exhibit increased lipophilicity compared to unsubstituted oxazolidinones, which may improve membrane permeability but reduce aqueous solubility. The methoxy group’s electron-donating nature could enhance interactions with bacterial ribosomal targets . Electron-Withdrawing Groups (e.g., Cl, F): The 3,4-dichlorophenyl derivative () and fluorinated morpholinophenyl analog () demonstrate higher metabolic stability due to reduced susceptibility to oxidative degradation. Fluorine’s electronegativity also strengthens hydrogen bonding in target interactions .
Salt Forms and Solubility: Hydrochloride salts (e.g., main compound, ) are common for oxazolidinones to enhance water solubility. In contrast, desacetyllinezolid () lacks a salt but incorporates a morpholino group, which introduces basicity and improves solubility in physiological conditions .
Biological Relevance: Linezolid derivatives () are clinically validated antibiotics, suggesting that the p-tolyl and dichlorophenyl analogs may share similar mechanisms of action.
Stereochemical Considerations :
- The (S)-configuration in desacetyllinezolid () highlights the importance of chirality in biological activity, a factor that may apply to the main compound if stereocenters are present .
Research Findings and Data Limitations
- Structural Diversity: Modifications to the aryl group significantly alter physicochemical and pharmacological profiles. For example, the dichlorophenyl analog’s higher molecular weight (308.6 vs.
- Commercial Availability : Several analogs, such as the dichlorophenyl derivative () and desacetyllinezolid (), are available as reference standards, underscoring their relevance in drug development and quality control .
- Data Gaps : Specific potency, toxicity, and pharmacokinetic data for the main compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 249.7 g/mol
The oxazolidinone ring structure is critical for its biological activity, particularly in inhibiting bacterial protein synthesis.
The primary mechanism of action for oxazolidinones, including this compound, involves the inhibition of bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. Specifically, it binds to the peptidyl transferase center of the ribosome, disrupting the function of essential proteins required for bacterial growth and replication .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of oxazolidinones against a spectrum of bacteria:
- Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA), Enterococcus faecium, and Streptococcus pneumoniae.
- Anaerobic bacteria : Active against Bacteroides fragilis and Clostridium species.
- Mycobacterium tuberculosis : Shows potential against both drug-sensitive and multidrug-resistant strains.
Comparative Efficacy Table
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Enterococcus faecium | Moderate | |
| Mycobacterium tuberculosis | High | |
| Bacteroides fragilis | Moderate | |
| Clostridium difficile | High |
Study 1: Efficacy Against MRSA
A clinical study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of linezolid, indicating its potential as an alternative treatment option for resistant strains .
Study 2: In Vivo Assessment
In vivo studies using murine models showed that treatment with this compound resulted in significant reductions in bacterial load in infected tissues. The compound demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses .
Safety and Toxicity
While oxazolidinones are generally well-tolerated, potential side effects include myelosuppression leading to thrombocytopenia and peripheral neuropathy. Monitoring blood counts during prolonged therapy is recommended to mitigate these risks .
Q & A
Q. How should researchers approach the development of a validated HPLC or LC-MS method for this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
